molecular formula C26H22ClN5O3 B3403959 N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1189692-77-0

N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B3403959
CAS No.: 1189692-77-0
M. Wt: 487.9
InChI Key: DGLJXCIYCZUMAT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C26H22ClN5O3 and its molecular weight is 487.9. The purity is usually 95%.
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Biological Activity

N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a synthetic compound notable for its potential biological activities. With a molecular formula of C26H22ClN5O3C_{26}H_{22}ClN_5O_3 and a molecular weight of 487.9 g/mol, this compound has garnered attention in pharmacological research due to its structural complexity and promising therapeutic properties.

Chemical Structure and Properties

The compound features a chloro-substituted methylphenyl moiety linked to a triazoloquinoxaline derivative. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

PropertyValue
Molecular FormulaC26H22ClN5O3
Molecular Weight487.9 g/mol
Purity≥ 95%
CAS Number1189692-77-0

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail specific studies and findings related to the biological activity of this compound.

Antimicrobial Activity

Similar compounds have demonstrated significant antimicrobial effects. For instance, benzotriazole derivatives have shown promising in vitro activity against Escherichia coli and other bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml . The presence of bulky hydrophobic groups in these derivatives enhances their antimicrobial potency.

Antifungal Activity

Compounds related to triazole structures have been effective against fungal pathogens such as Candida albicans and Aspergillus niger. Studies report MIC values for antifungal activity between 1.6 μg/ml and 25 μg/ml . The introduction of electron-withdrawing groups has been shown to increase the antifungal efficacy of similar compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with triazole and quinoxaline frameworks. For example, a screening of drug libraries identified novel anticancer compounds that displayed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) . The application of these findings suggests that this compound may exhibit similar properties.

Case Studies

Case Study 1: Antimicrobial Screening
A study focused on synthesizing triazole derivatives found that specific substitutions on the triazole ring significantly affected antimicrobial activity. Compounds with larger hydrophobic groups exhibited enhanced activity against bacterial strains .

Case Study 2: Anticancer Efficacy
In a multicellular spheroid model for cancer research, several compounds were screened for cytotoxicity. The results indicated that certain derivatives showed over 70% cytotoxicity against MCF7 spheroids at specific concentrations . This suggests that this compound could be further investigated for its potential as an anticancer agent.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O3/c1-15-8-6-13-22(16(15)2)35-25-24-30-31(14-23(33)28-19-11-7-9-18(27)17(19)3)26(34)32(24)21-12-5-4-10-20(21)29-25/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLJXCIYCZUMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C(=CC=C5)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

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